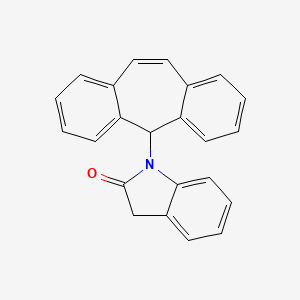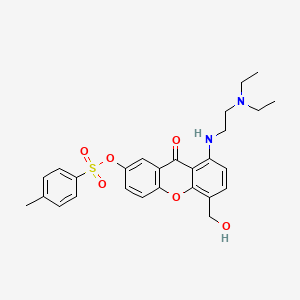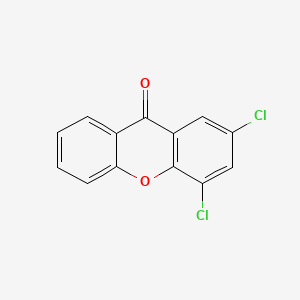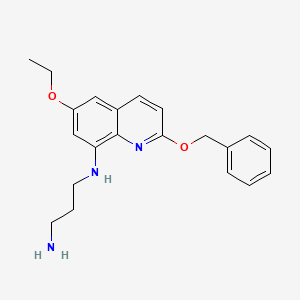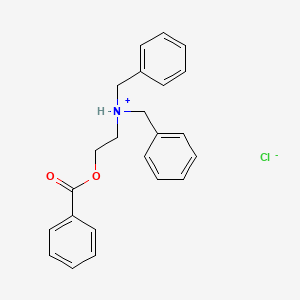
N-(2-Hydroxyethyl)dibenzylamine benzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)dibenzylamine benzoate hydrochloride: is a chemical compound that belongs to the class of organic compounds known as benzylamines. These compounds are characterized by the presence of a benzyl group attached to an amine functional group. The compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)dibenzylamine benzoate hydrochloride typically involves the reaction of benzyl chloride with liquid ammonia in ethanol. This reaction produces dibenzylamine, which is then further reacted with 2-chloroethanol to form N-(2-Hydroxyethyl)dibenzylamine. The final step involves the reaction of this intermediate with benzoic acid and hydrochloric acid to produce the benzoate hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The reactions are typically carried out in controlled environments to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(2-Hydroxyethyl)dibenzylamine benzoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzylamines.
Scientific Research Applications
Chemistry: In chemistry, N-(2-Hydroxyethyl)dibenzylamine benzoate hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also used in the preparation of rubber accelerators and curing agents for plastics .
Biology: The compound has been studied for its potential anticonvulsant and antiproliferative properties. It can block NMDA-evoked currents and has shown promise in the development of new antitumor drugs .
Medicine: In medicine, the compound is used as an α-adrenergic receptor antagonist. It has been studied for its potential use in treating conditions related to the adrenergic system .
Industry: Industrially, the compound is used in the production of vulcanization accelerators for rubber and as a curing agent for plastics. It is also used in the detection of various metal ions .
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)dibenzylamine benzoate hydrochloride involves its interaction with molecular targets such as α-adrenergic receptors. By binding to these receptors, the compound can inhibit their activity, leading to various physiological effects. The compound’s ability to block NMDA-evoked currents suggests its involvement in modulating neurotransmitter pathways .
Comparison with Similar Compounds
Benzylamine: An organic compound with a similar structure but lacks the hydroxyethyl and benzoate groups.
Dibenzylamine: Similar to N-(2-Hydroxyethyl)dibenzylamine but without the hydroxyethyl group.
Uniqueness: N-(2-Hydroxyethyl)dibenzylamine benzoate hydrochloride is unique due to the presence of both hydroxyethyl and benzoate groups, which confer specific chemical properties and reactivity. These functional groups enhance its solubility and ability to participate in various chemical reactions, making it more versatile compared to its simpler analogs .
Properties
CAS No. |
67032-29-5 |
|---|---|
Molecular Formula |
C23H24ClNO2 |
Molecular Weight |
381.9 g/mol |
IUPAC Name |
2-benzoyloxyethyl(dibenzyl)azanium;chloride |
InChI |
InChI=1S/C23H23NO2.ClH/c25-23(22-14-8-3-9-15-22)26-17-16-24(18-20-10-4-1-5-11-20)19-21-12-6-2-7-13-21;/h1-15H,16-19H2;1H |
InChI Key |
BAWQRQZIJSKAOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[NH+](CCOC(=O)C2=CC=CC=C2)CC3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



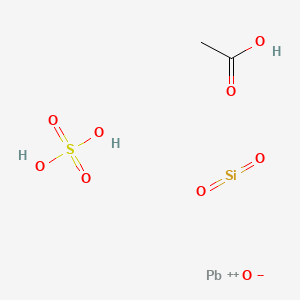

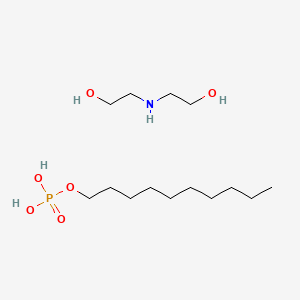
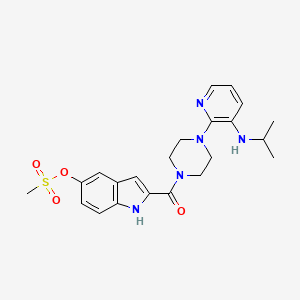

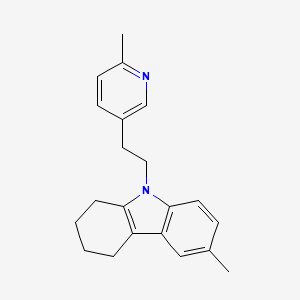
![19-ethyl-19-hydroxy-12-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12798979.png)

